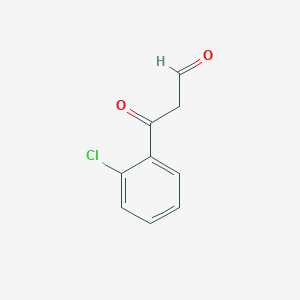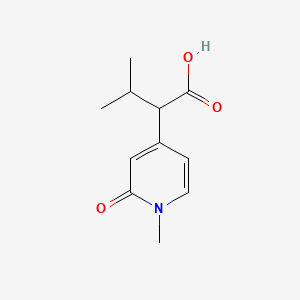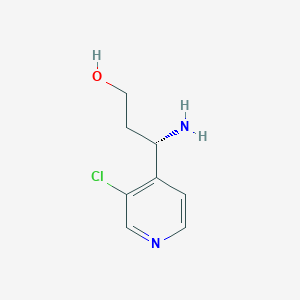
2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 4-methylpiperidine with a thiophene derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylpiperidin-2-yl)-1-(furan-2-yl)ethan-1-one
- 2-(4-Methylpiperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one stands out due to its unique combination of a piperidine ring and a thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
2-(4-methylpiperidin-2-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H17NOS/c1-9-4-5-13-10(7-9)8-11(14)12-3-2-6-15-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3 |
Clé InChI |
QDFSNXSBVUEOIV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC(C1)CC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


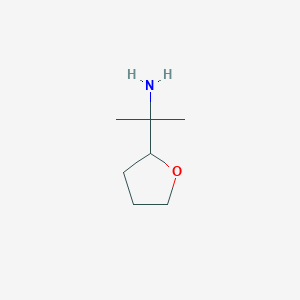
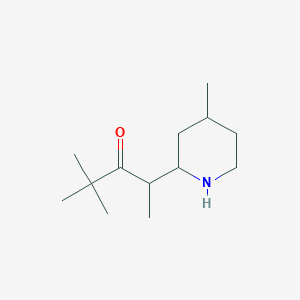
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
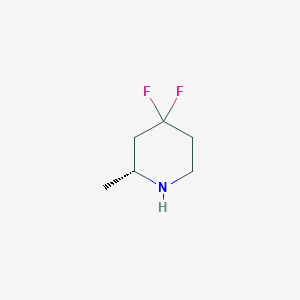
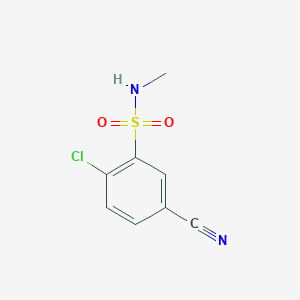
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
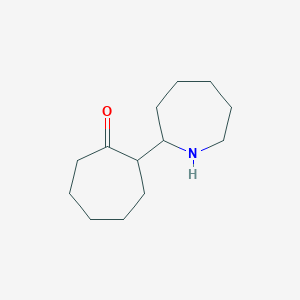
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
